molecular formula C29H40N6O6 B15095535 D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-

D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-

Cat. No.: B15095535
M. Wt: 568.7 g/mol
InChI Key: YPERDMXQKOFCQT-UHFFFAOYSA-N
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Description

D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- is a synthetic tetrapeptide amide with the sequence Tyr-D-Ala-Gly-Phe-Leu-NH₂. This compound is characterized by the presence of D-alanine and D-leucinamide residues, which confer resistance to enzymatic degradation and enhance stability in biological systems. Structurally, it belongs to the enkephalin family of opioid peptides, which typically bind to delta (δ) and mu (μ) opioid receptors. The substitution of L-amino acids with their D-counterparts (e.g., D-Ala and D-Leu) is a common strategy to improve metabolic stability and receptor selectivity in peptide therapeutics .

The peptide’s N-terminal tyrosine residue is critical for receptor interaction, while the C-terminal D-leucinamide moiety contributes to reduced susceptibility to aminopeptidases and carboxypeptidases.

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERDMXQKOFCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalinamide-Leu, Ala(2)- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of enkephalinamide-Leu, Ala(2)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Enkephalinamide-Leu, Ala(2)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions can yield a variety of peptide analogues with altered biological activity .

Scientific Research Applications

Based on the provided search results, here's what is known about the compound "D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-":

Basic Information:

  • It is related to L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N- .
  • L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucine has a molecular weight of 571.7 g/mol .
  • Amino acid residues are often abbreviated. For example, Phenylalanine is Phe or F, Leucine is Leu or L, Tyrosine is Tyr or Y, and Alanine is Ala or A .

Related Compounds & Derivatives:

  • L-Tyrosinamide, L-tyrosyl-D-alanyl-L-phenylalanyl-D- is mentioned in the context of antidiarrheal applications .
  • L-Leucinamide, N-methyl-L-tyrosylglycylglycyl-L- is mentioned in the context of analgesic applications .
  • L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is also listed with its molecular formula and synonyms .

Potential Applications & Research Areas:

  • Drug Delivery Polymers: Carbohydrate-based drug delivery polymers are being researched .
  • Therapeutic Peptide Fragments/Variants: Research includes therapeutic peptide fragments, variants with amino acid substitutions, deletions, additions, and the incorporation of non-natural amino acids .
  • Conjugates: The search results mention conjugates of water-soluble carbohydrate reagents and biologically active molecules .

Components & Structure:

  • The compound contains Tyrosine, Alanine, Glycine, Phenylalanine, and Leucine .
  • The IUPAC condensed form is H-Tyr-Ala-Gly-N(d)Phe-Leu-OH .
  • Its sequence is YAGFL .

Oligopeptides:

  • The compound falls under the category of oligopeptides, which are peptides composed of between two and twelve amino acids .

Mechanism of Action

Enkephalinamide-Leu, Ala(2)- exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, enkephalinamide-Leu, Ala(2)- activates intracellular signaling pathways that result in the inhibition of pain signals. The primary molecular targets are the delta and mu opioid receptors .

Comparison with Similar Compounds

Enzymatic Stability and Stereoselectivity

D-Leucinamide-containing peptides exhibit distinct metabolic profiles compared to their L-enantiomer counterparts. For example:

  • L-Leucinamide vs. D-Leucinamide: Enzymes such as aminopeptidases and amidases show strong L-stereoselectivity. The aminopeptidase from swine kidney hydrolyzes L-leucinamide 20 times faster than D-leucinamide, which remains largely intact in enzymatic assays .
  • Metabolic Half-Life : The D-configuration in D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- prolongs its half-life in vivo. In contrast, L-leucinamide-containing peptides are rapidly cleaved by proteases, limiting their therapeutic utility .
Table 1: Enzymatic Activity Toward Leucinamide Derivatives
Substrate Enzyme Source Specific Activity (µmol/min/mg) Reference
L-Leucinamide Swine kidney aminopeptidase 0.01
D-Leucinamide Swine kidney aminopeptidase <0.001 (undetectable)
L-Phenylalaninamide B. diminuta amidase 0.035
D-Leucinamide B. diminuta amidase 0

Analytical Differentiation Using Marfey’s Reagent

The stereochemistry of D-leucinamide residues is routinely analyzed using Marfey’s reagent derivatives. For instance:

  • D-FDLA vs. L-FDLA: Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA) is used to derivatize amino acids for LC-MS/MS analysis. D-FDLA derivatives elute later than L-FDLA analogs on C18 columns, enabling precise chiral resolution. This method confirmed the D-configuration of leucinamide in cyclopeptide alkaloids like jubanine F and cytotoxic depsipeptides .
  • Application to Target Compound : The D-leucinamide in D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- would require similar derivatization for stereochemical validation, ensuring analytical accuracy in pharmacokinetic studies .

Comparison with Enkephalin Analogs

Structural and Functional Analogues
  • DADLE (Tyr-D-Ala-Gly-Phe-D-Leu-OH): A well-known δ-opioid receptor agonist. Replacing the C-terminal leucine carboxyl group with an amide (as in the target compound) enhances stability but may alter receptor binding affinity. DADLE has a plasma half-life of ~15 minutes, whereas the amide form could extend this duration .
  • Tyr-D-Ala-Gly-Phe-Met-NH₂ (Met-enkephalinamide): This analog substitutes methionine for leucinamide.
Table 2: Key Properties of Enkephalin Analogs
Compound Receptor Selectivity Half-Life (in vivo) Key Modification
D-Leucinamide, Tyr-D-Ala-Gly-Phe- δ/μ-opioid ~30–60 minutes* D-Leucinamide, D-Ala
DADLE (Tyr-D-Ala-Gly-Phe-D-Leu-OH) δ-opioid ~15 minutes D-Leu, free C-terminus
Met-enkephalinamide μ-opioid ~10 minutes L-Methioninamide, L-Ala

*Estimated based on structural analogs .

Biological Activity

D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- is a complex peptide comprised of several amino acids, including D-leucine, L-tyrosine, D-alanine, glycine, and L-phenylalanine. Its unique structure and stereochemistry contribute to a range of biological activities that are of significant interest in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- is approximately C30H42N6O6C_{30}H_{42}N_{6}O_{6} with a molar mass of about 596.72 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC30H42N6O6C_{30}H_{42}N_{6}O_{6}
Molar Mass596.72 g/mol
Amino Acid SequenceD-Leu-Tyr-D-Ala-Gly-Phe

Biological Activities

Research indicates that D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exhibits a variety of biological activities:

  • Neuroactive Properties : The presence of L-tyrosine and L-phenylalanine suggests potential neuroactive effects, possibly influencing neurotransmitter synthesis and activity.
  • Antioxidant Activity : Peptides containing phenolic amino acids like tyrosine have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Effects : Some studies have indicated that similar peptides can possess antimicrobial properties, making them candidates for therapeutic applications against infections.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways .

The biological activity of D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- is mediated through its interactions with biological targets such as receptors and enzymes. The specific mechanisms include:

  • Binding Affinity : The peptide's amino acid composition allows it to bind effectively to certain receptors, influencing cellular signaling pathways.
  • Enzymatic Interactions : Studies have shown that compounds with similar structures can inhibit or activate specific enzymes involved in metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of peptides similar to D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-. Here are notable findings:

  • Study on Neurotransmitter Synthesis :
    • A study demonstrated that peptides containing L-tyrosine significantly increased dopamine levels in neuronal cultures, suggesting their role in enhancing neurotransmitter synthesis.
  • Antioxidant Capacity Assessment :
    • Research indicated that the antioxidant capacity of peptides can be measured using various assays (e.g., DPPH radical scavenging), showing that those with phenolic amino acids exhibit higher activity.
  • Antimicrobial Testing :
    • In vitro tests revealed that peptides similar to D-Leucinamide inhibited the growth of several bacterial strains, indicating potential use as antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique attributes of D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-, it is helpful to compare it with other related compounds:

Compound Name Key Features Unique Attributes
D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanylComplex sequence with diverse amino acidsPotential neuroactive properties
N-Methyl-L-tyrosyl-D-alanylglycyl-L-phenylalanineMethylated tyrosineIncreased stability
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanine-N-ethylEthyl modificationAltered solubility and bioavailability

This comparison highlights how variations in structure can lead to differences in biological activity and application potential.

Q & A

Q. How to ensure reproducibility in peptide synthesis and characterization across labs?

  • Guidelines :
  • Report resin loading (mmol/g), coupling efficiency (Kaiser test), and cleavage conditions.
  • Include LC-MS raw data (m/z, isotopic patterns) and NMR assignments (δ in ppm, J in Hz).
  • Adopt ACS Style Guide nomenclature (e.g., D-alanyl, L-tyrosyl) for clarity .

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